molecular formula C19H16N4OS B5825276 N-{5-[(1H-INDOL-3-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE

N-{5-[(1H-INDOL-3-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE

Cat. No.: B5825276
M. Wt: 348.4 g/mol
InChI Key: IUUZUFVSKDVYHW-UHFFFAOYSA-N
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Description

N-{5-[(1H-INDOL-3-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE is a complex organic compound that features an indole moiety, a thiadiazole ring, and a benzamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(1H-INDOL-3-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the thiadiazole ring, and finally the coupling with the benzamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(1H-INDOL-3-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-{5-[(1H-INDOL-3-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The thiadiazole ring can also contribute to the compound’s biological effects by interacting with metal ions and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and thiadiazole-containing molecules, such as:

Uniqueness

N-{5-[(1H-INDOL-3-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE is unique due to its specific combination of an indole moiety, a thiadiazole ring, and a benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-12-5-4-6-13(9-12)18(24)21-19-23-22-17(25-19)10-14-11-20-16-8-3-2-7-15(14)16/h2-9,11,20H,10H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUZUFVSKDVYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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